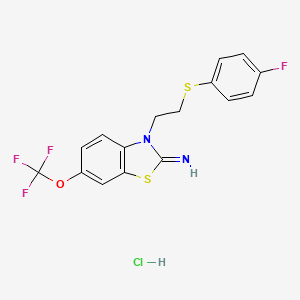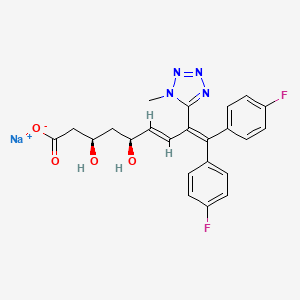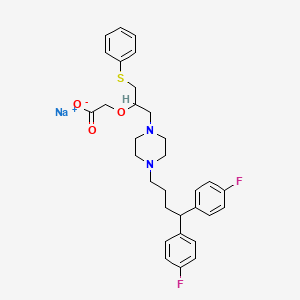
Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes fluorophenyl groups, a piperazine ring, and a phenylthioethoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt involves multiple steps. One common method includes the reduction of 3-(4-fluorobenzoyl)propionic acid with an excess of tert-butylamine borane (TBAB) in the presence of aluminum chloride (AlCl3). This reaction yields 4-(4-fluorophenyl)-1-butanol, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)-1-butanol: A precursor in the synthesis of the target compound.
3-(4-Fluorobenzoyl)propionic acid: Another related compound used in the synthesis process.
Uniqueness
What sets acetic acid, (1-((4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)methyl)-2-(phenylthio)ethoxy)-, sodium salt apart is its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
143760-35-4 |
|---|---|
Fórmula molecular |
C31H35F2N2NaO3S |
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
sodium;2-[1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-yl]oxyacetate |
InChI |
InChI=1S/C31H36F2N2O3S.Na/c32-26-12-8-24(9-13-26)30(25-10-14-27(33)15-11-25)7-4-16-34-17-19-35(20-18-34)21-28(38-22-31(36)37)23-39-29-5-2-1-3-6-29;/h1-3,5-6,8-15,28,30H,4,7,16-23H2,(H,36,37);/q;+1/p-1 |
Clave InChI |
FXUONKURWWCAAJ-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)OCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


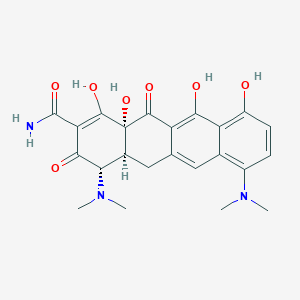
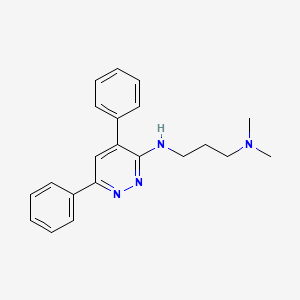
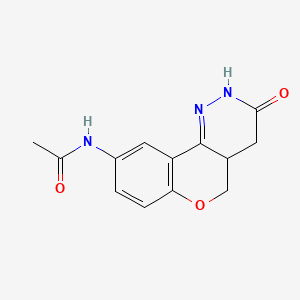


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
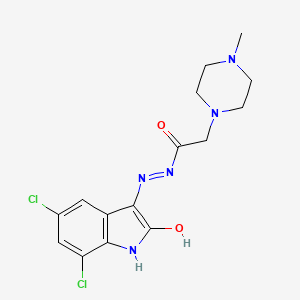




![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
